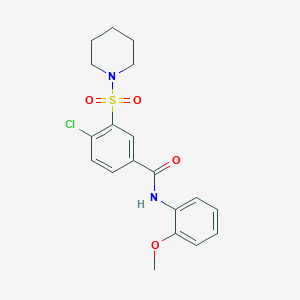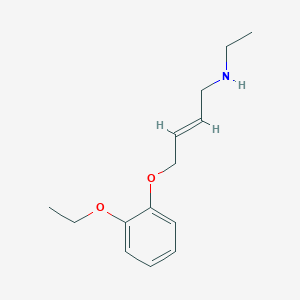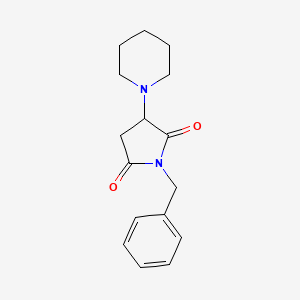
4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ML277 and is a potent and selective activator of the K2P potassium channel.
作用机制
The mechanism of action of 4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves the activation of the K2P potassium channel. This leads to an increase in the outward potassium current, which hyperpolarizes the cell membrane and reduces neuronal excitability. This mechanism of action is similar to that of other potassium channel openers such as retigabine and flupirtine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide have been extensively studied in vitro and in vivo. It has been found to have a potent and selective effect on the K2P potassium channel, with no significant effect on other potassium channels or ion channels. This specificity makes it a promising candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of 4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide is its potency and selectivity for the K2P potassium channel. This makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in in vivo experiments.
未来方向
There are several future directions for the study of 4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide. One direction is the further characterization of its pharmacological properties and its potential therapeutic applications. Another direction is the development of more stable analogs of this compound that can be used in in vivo experiments. Additionally, the role of the K2P potassium channel in various neurological disorders such as epilepsy, neuropathic pain, and migraine needs to be further investigated to determine the potential of 4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide as a therapeutic agent.
合成方法
The synthesis of 4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves several steps. The first step is the reaction between 4-chloro-3-nitrobenzoic acid and 2-methoxyaniline to form 4-chloro-3-(2-methoxyphenyl)nitrobenzene. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. This is followed by the reaction between the resulting amine and piperidine-1-sulfonyl chloride to form 4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide.
科学研究应用
4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective activator of the K2P potassium channel, which is involved in regulating the resting membrane potential of cells. This makes it a promising candidate for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and migraine.
属性
IUPAC Name |
4-chloro-N-(2-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-17-8-4-3-7-16(17)21-19(23)14-9-10-15(20)18(13-14)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVUAKXSYGLLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methoxyphenyl)-3-(piperidin-1-ylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)

![ethyl [5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4974814.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-1H-imidazole](/img/structure/B4974817.png)

![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4974861.png)

![3-chloro-N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4974879.png)
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4974886.png)
![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)